Prosaikogenin A

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Prosaikogenin A is a saponin found in the leaves and roots of plants . It has been shown to have anti-inflammatory, anti-tumor, and immune-boosting effects . It may be useful as an alternative treatment for cancer, diabetes, Alzheimer’s disease, and other diseases .

Synthesis Analysis

The biosynthesis of Prosaikogenin A involves the conversion of saikosaponins b1 and b2 by enzymes such as protein kinase C (PKC), 3-phosphoglycerate dehydrogenase (3PGDH), and beta-lyase . This process can be inhibited by hydroxyl group inhibitors such as hydroquinone or bisulfite .Molecular Structure Analysis

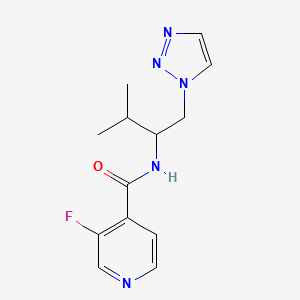

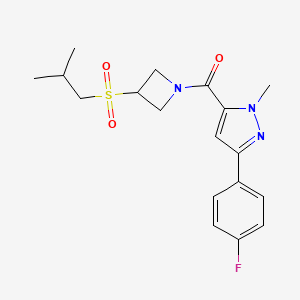

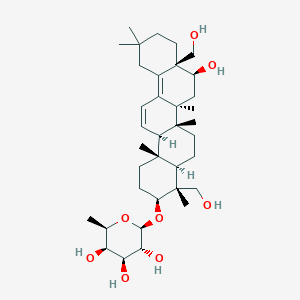

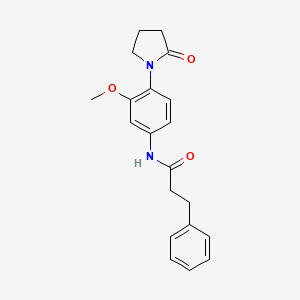

Prosaikogenin A has a molecular weight of 618.84 and a formula of C36H58O8 . Its structure includes 49 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 six-membered rings, 4 ten-membered rings, 6 hydroxyl groups, 2 primary alcohols, 4 secondary alcohols, and 2 ethers (aliphatic) .Chemical Reactions Analysis

The conversion of saikosaponins b1 and b2 into Prosaikogenin A is a key part of its biosynthesis . This process can be inhibited by hydroxyl group inhibitors .Physical And Chemical Properties Analysis

Prosaikogenin A is a powder that can be stored at -20°C for 3 years or at 4°C for 2 years . In solvent, it can be stored at -80°C for 6 months or at -20°C for 1 month .Scientific Research Applications

1. Enzymatic Hydrolysis and Industrial Application

Prosaikogenin A, a derivative of saikosaponin, can be efficiently prepared through enzymatic hydrolysis. A study by Wu et al. (2020) developed an efficient and clean approach for the preparation of prosaikogenin D, a related compound, which suggests potential for similar processes in the preparation of prosaikogenin A. This method, using cellulase for hydrolysis, is environmentally friendly and suitable for industrial application, highlighting its potential for large-scale production and various applications in the pharmaceutical industry (Wu et al., 2020).

2. Anti-Cancer Effects

Lee et al. (2022) investigated the anti-cancer effects of prosaikogenin and related compounds. Their study demonstrated that prosaikogenin F and G, along with saikogenin F and G (glycoside hydrolyzed saikosaponins), exhibit marked inhibition of cancer cell growth. This finding suggests that prosaikogenin A could have similar anti-cancer properties, making it a potential candidate for cancer treatment research (Lee et al., 2022).

3. Pharmaceutical Research and Development

The study of prosaikogenin A's chemical constituents and their pharmacological effects is crucial in pharmaceutical research. Xu et al. (2014) explored the compounds in Bupleurum bicaule, identifying various saikogenins and prosaikogenins, including prosaikogenin A. Understanding these compounds' structures and effects contributes significantly to the development of new pharmaceuticals, particularly in traditional Chinese medicine (Xu et al., 2014).

Future Directions

properties

IUPAC Name |

(2R,3R,4S,5R,6R)-2-[[(3S,4R,4aR,6aR,6bS,8S,8aS,14aR,14bS)-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-6-methyloxane-3,4,5-triol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H58O8/c1-20-27(40)28(41)29(42)30(43-20)44-26-11-12-32(4)23(33(26,5)18-37)10-13-34(6)24(32)9-8-21-22-16-31(2,3)14-15-36(22,19-38)25(39)17-35(21,34)7/h8-9,20,23-30,37-42H,10-19H2,1-7H3/t20-,23-,24-,25+,26+,27+,28+,29-,30+,32+,33+,34-,35-,36-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAUUFLADFXKYAU-AKICHWIXSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC5=C6CC(CCC6(C(CC54C)O)CO)(C)C)C)C)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H]([C@]2(C)CO)CC[C@@]4([C@@H]3C=CC5=C6CC(CC[C@@]6([C@H](C[C@]54C)O)CO)(C)C)C)C)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H58O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

618.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Prosaikogenin A | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(5,6-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide](/img/structure/B3006165.png)

![6-Fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride](/img/structure/B3006169.png)